molecular formula C17H13N3OS3 B2697848 2-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 477503-23-4

2-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

Cat. No. B2697848
CAS RN: 477503-23-4
M. Wt: 371.49
InChI Key: AYRAIQKEQUOBTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . The synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives still remained unexplored .


Molecular Structure Analysis

The presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazol moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes. The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.


Chemical Reactions Analysis

The use of dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors is a new approach in the treatment of Alzheimer disease (AD). In this work, 14 new benzothiazoles were designed and synthesized .


Physical And Chemical Properties Analysis

The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of similar compounds have been reported in the literature .

Scientific Research Applications

Green Chemistry Synthesis

A study highlighted the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through reactions that align with green chemistry principles, using water as the optimal reaction medium, and achieving nearly quantitative yields. This research underscores the compound's role in environmentally friendly synthesis processes (Horishny & Matiychuk, 2020).

Microwave-Mediated Synthesis

Another study focused on microwave-mediated synthesis for creating heterocycles based on benzothiazole and benzimidazole, which serves as versatile building blocks for further chemical transformations. This indicates the compound's potential for efficient and rapid synthesis of complex heterocycles (Darweesh et al., 2016).

Antimicrobial and Antifungal Action

Research into 2,5-disubstituted 1,3,4-thiadiazoles, including sulfanyl-substituted nitrogen-containing heterocycles, demonstrated antimicrobial and antifungal properties. This suggests the compound's utility in developing new antimicrobial agents (Sych et al., 2019).

Supramolecular Gelators

A study on N-(thiazol-2-yl)benzamide derivatives, including those with methyl functionality, explored their ability to form supramolecular gels. This research opens avenues for using these compounds in material science, particularly in creating stable gels for various applications (Yadav & Ballabh, 2020).

Electrochemical C–H Thiolation

A method for synthesizing benzothiazoles through TEMPO-catalyzed electrolytic C–H thiolation without the need for metal or reagent was developed. This approach provides a sustainable pathway for creating benzothiazoles, highlighting the compound's role in innovative synthetic methods (Qian et al., 2017).

Anticancer Activity

Microwave-assisted synthesis produced N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which were evaluated for their anticancer activity. This indicates the compound's potential in medicinal chemistry for developing new anticancer agents (Tiwari et al., 2017).

Mechanism of Action

The compound may have the potential to inhibit AChE and MAO-B enzymes, as well as the ability to prevent the formation of beta amyloid plaques accumulated in the brains of patients suffering from AD .

Future Directions

Further structural optimization and pharmaceutical investigation are currently underway in the laboratory . The development of novel TopI inhibitors aimed to overcome the defects of current treatments has achieved considerable interest of medicinal chemists over the past decades .

properties

IUPAC Name

2-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS3/c1-9-5-3-4-6-10(9)15(21)20-16-18-11-7-8-12-14(13(11)23-16)24-17(19-12)22-2/h3-8H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRAIQKEQUOBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

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